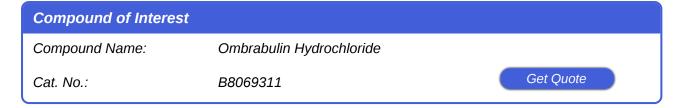


# Meta-analysis of Ombrabulin Hydrochloride Clinical Trial Outcomes: A Comparative Guide

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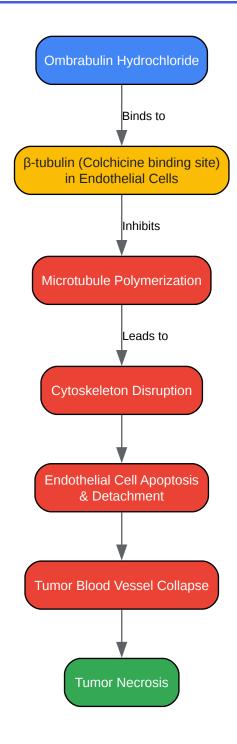
For Researchers, Scientists, and Drug Development Professionals

Ombrabulin hydrochloride, a synthetic analogue of combretastatin A4, was an investigational vascular-disrupting agent (VDA) developed for the treatment of various cancers.[1][2] As a VDA, its primary mechanism of action involves the destabilization of existing tumor vasculature, leading to a rapid reduction in tumor blood flow and subsequent necrosis.[3] Despite showing promise in preclinical models and early-phase clinical trials, the development of ombrabulin was discontinued by Sanofi in 2013 following disappointing results from Phase III trials.[2] This guide provides a meta-analysis of available clinical trial data for ombrabulin hydrochloride, offering a comparative overview of its performance in various therapeutic settings.

## **Mechanism of Action: Targeting Tumor Vasculature**

Ombrabulin exerts its cytotoxic effects by binding to the colchicine site on  $\beta$ -tubulin in endothelial cells.[1][4] This interaction inhibits tubulin polymerization, leading to the depolymerization of microtubules and disruption of the cellular cytoskeleton.[3][4] The rapidly proliferating and immature endothelial cells of tumor blood vessels are particularly sensitive to this disruption, resulting in their detachment, vascular collapse, and ultimately, tumor necrosis. [3][4]





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Caption: Signaling pathway of Ombrabulin Hydrochloride. (Within 100 characters)

## **Clinical Trial Outcomes: A Comparative Analysis**

Clinical development of **ombrabulin hydrochloride** included Phase I, II, and III trials, both as a monotherapy and in combination with various cytotoxic agents. The following tables summarize the key quantitative data from these studies.



# Table 1: Phase I Monotherapy and Combination Therapy Trials



Trial Identifier	Patient Population	Treatment Regimen	Recommend ed Phase II Dose (RP2D)	Dose- Limiting Toxicities (DLTs)	Key Efficacy Results
NCT0190768 5[4]	Advanced Solid Tumors	Ombrabulin + Docetaxel	35 mg/m² ombrabulin with 75 mg/m² docetaxel; Not established with 100 mg/m² docetaxel	Grade 3 neutropenic infection, Grade 3 headache, Grade 3 fatigue[4]	10 patients had partial responses[5]
Sessa et al., 2013[6]	Advanced Solid Tumors	Ombrabulin Monotherapy	50 mg/m² every 3 weeks	Grade 3 abdominal pain, Grade 3 tumor pain, Grade 3 hypertension[ 6]	1 partial response, 8 patients with stable disease ≥ 4 months[6]
NCT0096891 6[7]	Japanese Patients with Advanced Solid Tumors	Ombrabulin Monotherapy	50 mg/m² every 3 weeks	Grade 3 lymphopenia, Grade 2 hypertension, Grade 3 diarrhea[7]	5 patients had stable disease[7]
NCT0109530 2[8]	Japanese Patients with Advanced Solid Tumors	Ombrabulin + Docetaxel + Cisplatin	Not established (terminated early)	Hematologica I and non- hematological DLTs at the initial dose level[8]	4 out of 11 patients had a partial response[8]



Soria et al. (Phase I)[9]	Advanced Solid Tumors	Ombrabulin + Cisplatin/Doc etaxel (OCD) or Carboplatin/P aclitaxel (OCP)	35 mg/m² ombrabulin with standard doses of OCD and OCP	Grade 4 febrile neutropenia, Grade 4 pulmonary embolism, Grade 3 ALT elevation, Grade 3 peripheral ischemia[9]	1 complete response, 15 partial responses (10 OCD, 5 OCP)[9]
NCT0129363 0[10]	Japanese Patients with Advanced Solid Tumors	Ombrabulin + Paclitaxel + Carboplatin	35 mg/m² ombrabulin with paclitaxel 200 mg/m² and carboplatin AUC6	Grade 3 Escherichia urinary tract infection[10]	1 complete response, 6 partial responses, 7 stable disease[10]

**Table 2: Phase II and III Combination Therapy Trials** 



Trial Identifier	Patient Population	Treatment Regimen	Primary Endpoint	Median Progressi on-Free Survival (PFS)	Objective Response Rate (ORR)	Overall Survival (OS)
DISRUPT (Phase II) [11]	Metastatic Non-Small Cell Lung Cancer (NSCLC)	Ombrabuli n + Taxane- Platinum vs. Placebo + Taxane- Platinum	PFS	5.65 months vs. 5.45 months (HR 0.948, p=0.39)[11]	32% vs. 31%[11]	Median 11.0 months in both groups[11]
EFC10260 (Phase II) [12]	Platinum- Sensitive Recurrent Ovarian Cancer	Ombrabuli n + Carboplatin /Paclitaxel vs. Placebo + Carboplatin /Paclitaxel	PFS	Not reported in abstract	Not reported in abstract	Not reported in abstract

### **Experimental Protocols**

The clinical trials of **ombrabulin hydrochloride** followed structured protocols to assess its safety and efficacy. Below are generalized methodologies based on the available data.

# Phase I Dose-Escalation Studies (e.g., NCT01907685, Sessa et al., 2013)

- Patient Population: Patients with advanced solid malignancies who have failed standard therapies.
- Study Design: Open-label, dose-escalation studies, often using a traditional 3+3 design.



- Treatment Administration: Ombrabulin was typically administered as a 30-minute intravenous infusion on Day 1 of a 21-day cycle.[4][6] In combination studies, the chemotherapeutic agent (e.g., docetaxel) was administered on Day 2.[4]
- Dose Escalation: The dose of ombrabulin was escalated in successive cohorts of patients until the maximum tolerated dose (MTD) or recommended Phase II dose (RP2D) was determined.

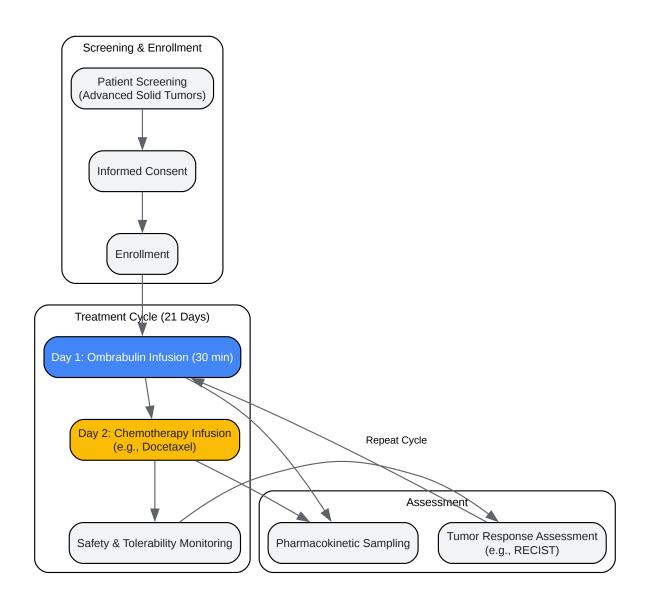
#### Assessments:

- Safety: Monitored for adverse events (AEs) and dose-limiting toxicities (DLTs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
- Efficacy: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).
- Pharmacokinetics: Blood samples were collected at various time points to determine the pharmacokinetic profiles of ombrabulin and its active metabolite, RPR258063.[6]

# Phase II Randomized Controlled Trials (e.g., DISRUPT Trial)

- Patient Population: Specific patient populations with a particular cancer type (e.g., metastatic NSCLC).[11]
- Study Design: Randomized, double-blind, placebo-controlled trials.
- Treatment Arms: Patients were randomized to receive either ombrabulin in combination with standard-of-care chemotherapy or a placebo with the same chemotherapy regimen.
- Assessments:
  - Primary Endpoint: Typically progression-free survival (PFS).
  - Secondary Endpoints: Included overall survival (OS), objective response rate (ORR), and safety.





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**Caption:** Representative experimental workflow for a combination therapy trial. (Within 100 characters)

### Conclusion

The clinical development of **ombrabulin hydrochloride** illustrates the challenges of translating preclinical promise into clinical benefit. While early-phase trials demonstrated manageable



toxicity profiles and some signs of anti-tumor activity, both as a monotherapy and in combination with chemotherapy, the larger, randomized Phase II DISRUPT trial failed to show a significant improvement in progression-free survival in patients with metastatic non-small cell lung cancer.[11] The discontinuation of its development underscores the difficulty in targeting the tumor vasculature effectively in all cancer types and the importance of robust randomized trial data to confirm clinical efficacy. The data presented in this guide serves as a valuable resource for researchers in the field of oncology drug development, providing insights into the clinical trajectory of a vascular-disrupting agent.

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